molecular formula C15H11BrClFO B1327589 4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone CAS No. 898788-31-3

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone

Cat. No.: B1327589
CAS No.: 898788-31-3
M. Wt: 341.6 g/mol
InChI Key: AYOVSLWXJBJHEG-UHFFFAOYSA-N
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Description

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone is a halogenated propiophenone derivative characterized by a propanone backbone substituted with bromine (Br) at the 4' position, fluorine (F) at the 2' position, and a 4-chlorophenyl group at the 3-position. This compound belongs to a class of molecules where halogen atoms and aromatic substituents critically influence physicochemical properties and bioactivity.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOVSLWXJBJHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644490
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-31-3
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The specific reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction reactions typically produce alcohols.

Scientific Research Applications

Synthetic Chemistry

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogen substituents can participate in cross-coupling reactions, making it valuable for creating complex organic molecules.

  • Cross-Coupling Reactions : The compound can be employed in palladium-catalyzed reactions to form carbon-nitrogen bonds. Such reactions are crucial for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals .
Reaction TypeDescription
Palladium-Catalyzed Used for forming carbon-nitrogen bonds in drug synthesis.
Suzuki Coupling Effective for generating biaryl compounds, which are important in drug discovery.

Pharmacological Studies

The compound's structural features suggest potential pharmacological activities. Research indicates that derivatives of brominated and chlorinated propiophenones can exhibit various biological effects:

  • Antioxidant Activity : Compounds similar to this compound have been studied for their ability to protect against oxidative stress, indicating potential therapeutic applications in diseases related to oxidative damage .
  • Anticancer Properties : Some studies have highlighted that halogenated compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science

In addition to its applications in medicinal chemistry, the compound can also be explored for its material properties:

  • Polymer Chemistry : The incorporation of such halogenated compounds into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials.
  • Photophysical Properties : Research into the optical properties of halogenated compounds can lead to advancements in photonic devices and sensors.

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel anticancer agents derived from this compound. The researchers modified the compound through various synthetic routes, leading to derivatives that showed significant cytotoxicity against human cancer cell lines. The study emphasized the role of halogen substituents in enhancing biological activity .

Case Study 2: Development of Antioxidants

Another research project focused on synthesizing antioxidants based on the structure of this compound. The results demonstrated that certain derivatives exhibited higher radical scavenging activity compared to standard antioxidants like trolox, suggesting their potential use in therapeutic applications aimed at oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone with halogenated analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C15H10BrClF2O* ~359.61* 4'-Br, 2'-F, 3-(4-Cl-phenyl) High halogen density; potential lipophilicity
4'-Bromo-3-chloropropiophenone (CAS 31736-73-9) C9H8BrClO 247.52 4'-Br, 3-Cl Smaller backbone; lower molecular weight
4'-Bromo-2'-fluoro-3-(3-fluorophenyl)propiophenone (CAS 898767-47-0) C15H10BrF2O 333.14 4'-Br, 2'-F, 3-(3-F-phenyl) Dual fluorine substitution; improved electronegativity
4'-Bromo-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone (CAS 898794-36-0) C17H16BrFO 335.21 4'-Br, 2'-F, 3-(2,4-dimethylphenyl) Methyl groups enhance steric bulk
Halogenated Chalcone (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on C16H13BrO 301.18 3-Br, p-tolyl α,β-unsaturated ketone; cytotoxic activity

*Estimated based on analogs in .

Key Observations :

  • Halogen Effects : Bromine and chlorine increase molecular weight and lipophilicity, enhancing membrane permeability. Fluorine, being smaller and more electronegative, improves metabolic stability and binding interactions .
  • Backbone Variations: Propiophenone derivatives (three-carbon ketones) generally exhibit higher molecular weights compared to acetophenones (two-carbon ketones), influencing solubility and crystallinity .
Cytotoxic Activity

Halogenated chalcones, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (IC50 = 42.22 μg/mL against MCF-7 cells), demonstrate that bromine substitution correlates with moderate cytotoxicity .

Agrochemical Potential

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () shows insecticidal activity surpassing acetamiprid, highlighting the role of chlorophenyl groups in agrochemical efficacy. The target compound’s 4-chlorophenyl substituent may similarly enhance pesticidal or herbicidal activity .

Biological Activity

4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including toxicity, pharmacological effects, and possible therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of a propiophenone backbone with bromine, chlorine, and fluorine substituents. Its chemical formula is C16H14BrClFO, and it possesses unique properties that may influence its biological interactions.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of propiophenones can possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Cytotoxicity : The compound's structural features suggest it may induce cytotoxic effects in various cell lines, which could be relevant for cancer research.
  • Neuropharmacological Effects : Similar compounds have been investigated for their interactions with neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Toxicological Profile

The toxicity of this compound has not been extensively documented. However, related studies provide insights into its potential toxicological effects:

  • Acute Toxicity : Preliminary assessments suggest that compounds with similar structures may exhibit acute toxicity. For instance, the estimated LD50 values for structurally related compounds range from 200 to 340 mg/kg body weight, indicating a moderate level of toxicity .
  • Genotoxicity : The potential for DNA damage has been noted in related compounds, suggesting a need for further investigation into the genotoxic effects of this specific compound.

Case Studies

A few studies have explored the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study on substituted propiophenones demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties .
  • Cytotoxicity in Cancer Cells : Research involving structurally analogous compounds indicated potential cytotoxic effects in various cancer cell lines. These findings highlight the importance of further exploring the compound's efficacy as an anticancer agent .
  • Neuropharmacological Studies : Investigations into the pharmacological profiles of similar compounds revealed interactions with sigma receptors, which are implicated in various neurological disorders. This suggests that this compound could have neuroactive properties worth exploring .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduced cell death in cancer lines
NeuropharmacologicalInteraction with neurotransmitter systems
Acute ToxicityLD50 estimates between 200-340 mg/kg

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for 4'-bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. For example, brominated intermediates (e.g., 2-bromo-4′-fluoroacetophenone ) can undergo coupling with 4-chlorophenylboronic acid derivatives. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent polarity (toluene vs. DMF), and temperature (60–120°C). Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction times and improve yields .

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chloro/fluoro groups) .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 367.2).
  • FTIR : Carbonyl stretching (~1680 cm⁻¹) and C-Br/C-F vibrations (500–700 cm⁻¹) are critical .

Q. What experimental protocols are used to determine its physical properties (e.g., solubility, melting point)?

  • Methodology :

  • Melting Point : Differential Scanning Calorimetry (DSC) under nitrogen (heating rate: 5°C/min) .
  • Solubility : Tested in solvents like chloroform, methanol, and DMSO via gravimetric analysis. Polar aprotic solvents (e.g., DMF) enhance solubility due to halogen interactions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogen-substituted propiophenones?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles and torsional strain. For example, steric clashes between bromine and fluorine substituents can distort the aromatic plane, quantified using CrystalExplorer for Hirshfeld surface analysis .

Q. What contradictions arise in reaction kinetics when varying halogen substituents (Br, Cl, F)?

  • Methodology :

  • Kinetic Studies : Hammett plots reveal electronic effects. Fluorine’s electronegativity increases electrophilicity at the carbonyl group, accelerating nucleophilic attacks (e.g., SNAr reactions), while bromine’s steric bulk slows down coupling steps .
  • DFT Calculations : Gaussian simulations (B3LYP/6-31G*) compare transition-state energies for halogenated intermediates .

Q. How does this compound act as a precursor in medicinal chemistry, and what mechanisms underlie its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Molecular docking (AutoDock Vina) shows binding affinity to kinases (e.g., EGFR) via halogen bonds with catalytic lysine residues .
  • In Vitro Assays : Cytotoxicity testing (MTT assay) against cancer cell lines (IC₅₀ values <10 μM suggest therapeutic potential) .

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